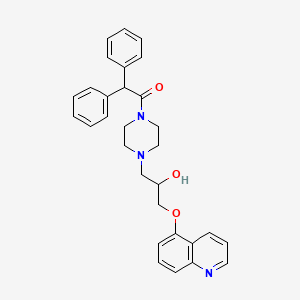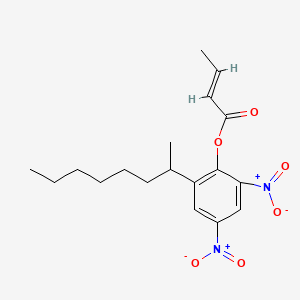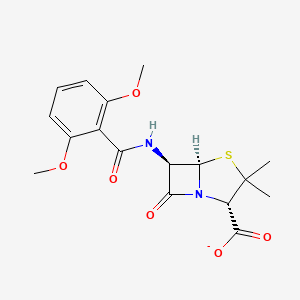
(+/-)-Propionylcarnitine chloride
Overview
Description
Propionyl is a functional group derived from propionic acid, containing a carbonyl and a methyl group. Carnitine is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. Chloride is an ion that often acts as an electrolyte, regulating the amount of fluids in the body and contributing to the body’s acid-base balance .
Synthesis Analysis
The synthesis of complex compounds often involves multiple steps and various reagents. For example, 3-Chloropropionyl chloride, a compound that also contains a propionyl group and chloride, can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction . These techniques provide information about the arrangement of atoms within a molecule and the chemical bonds that hold these atoms together.Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out. For instance, compounds with active hydrogens (OH, SH, NH) can undergo acylation to form esters, thioesters, and amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Chlorine, for example, is a greenish-yellow gas at room temperature and atmospheric pressure. It becomes a liquid at -34 °C and has a choking smell .Mechanism of Action
Target of Action
Similar compounds such as succinylcholine and Potassium chloride interact with ion channels, specifically sodium (Na+) and potassium (K+) channels. These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions.
Mode of Action
This interaction could lead to the opening or closing of these channels, thereby affecting the flow of ions across the cell membrane .
Biochemical Pathways
For instance, they can influence the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
Similar compounds like succinylcholine and Potassium chloride have been studied extensively for their pharmacokinetic properties. These studies could provide a basis for understanding the potential ADME properties of (+/-)-Propionylcarnitine chloride.
Action Environment
Safety and Hazards
Future Directions
The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. For instance, there is ongoing research into the development of desalination membranes by interfacial polymerization, which could have implications for chloride-containing compounds .
properties
IUPAC Name |
(3-carboxy-2-propanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMPDDJYRFWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Propionylcarnitine chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




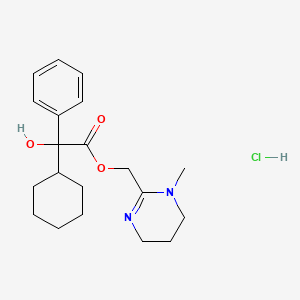
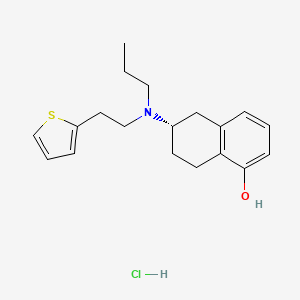
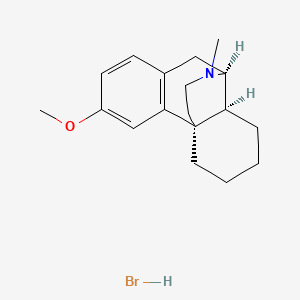
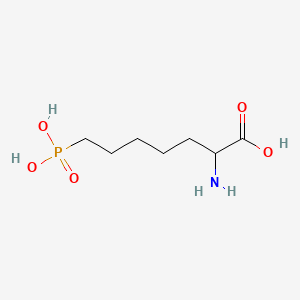
![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)
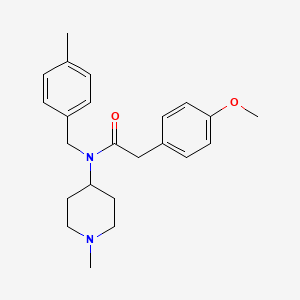
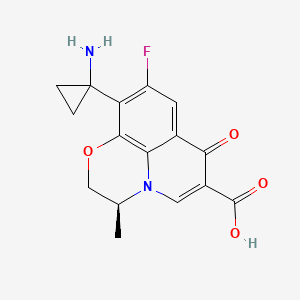
![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)
